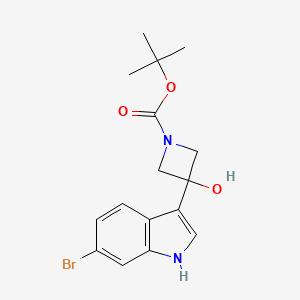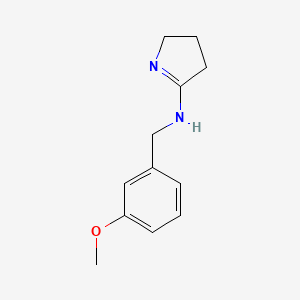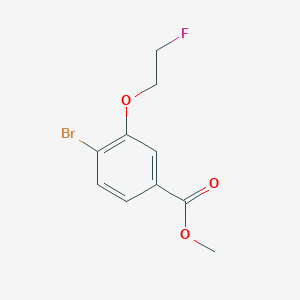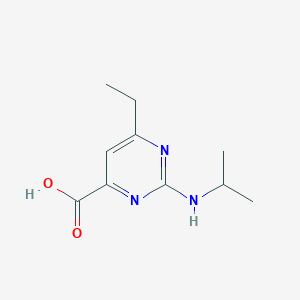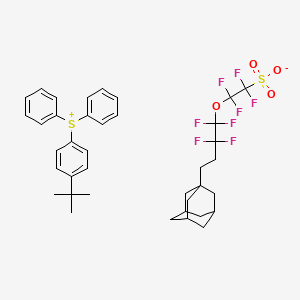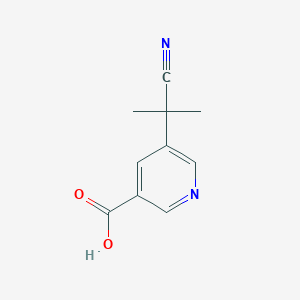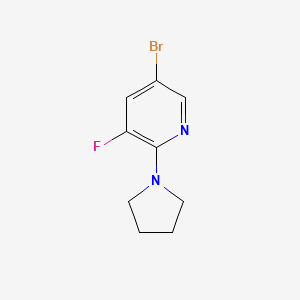
5-Bromo-3-fluoro-2-pyrrolidin-1-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoro-2-(1-pyrrolidinyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, fluorine, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-(1-pyrrolidinyl)pyridine typically involves the following steps:
Ortho-lithiation: The starting material, 5-bromo-2-fluoropyridine, undergoes ortho-lithiation using a strong base such as n-butyllithium.
Substitution Reaction: The lithiated intermediate is then reacted with a suitable electrophile, such as 1-pyrrolidine, to introduce the pyrrolidinyl group.
Industrial Production Methods
While specific industrial production methods for 5-Bromo-3-fluoro-2-(1-pyrrolidinyl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-2-(1-pyrrolidinyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-fluoro-2-(1-pyrrolidinyl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-(1-pyrrolidinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity and selectivity, while the bromine and fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoropyridine: A precursor in the synthesis of 5-Bromo-3-fluoro-2-(1-pyrrolidinyl)pyridine.
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: A structurally similar compound with different substitution patterns.
5-Bromo-3-fluoropyridine-2-carbonitrile: Another related compound with a cyano group.
Uniqueness
5-Bromo-3-fluoro-2-(1-pyrrolidinyl)pyridine is unique due to the presence of the pyrrolidinyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C9H10BrFN2 |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C9H10BrFN2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2 |
InChI Key |
USFBJUZDTXUPQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=N2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


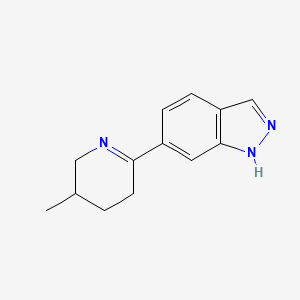

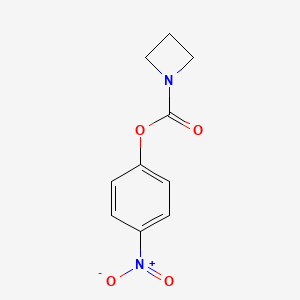
![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)
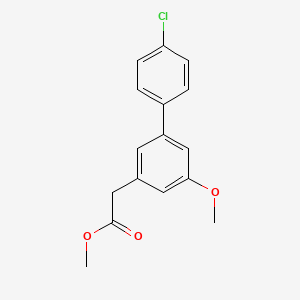
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)
